2-Methoxyethyl 4-methylbenzenesulfonate

Catalog No.
S704508
CAS No.
17178-10-8
M.F
C10H14O4S
M. Wt
230.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl 4-methylbenzenesulfonate

CAS Number

17178-10-8

Product Name

2-Methoxyethyl 4-methylbenzenesulfonate

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

TZXJJSAQSRHKCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC

2-Methoxyethyl 4-methylbenzenesulfonate, with the molecular formula C10H14O4S, is an organic compound classified as an ether and sulfonate. It features a methoxyethyl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties. The compound has a molecular weight of approximately 230.28 g/mol and is characterized by its moderate boiling point of around 344 °C and melting point of 10 °C .

Here's what we do know:

  • Chemical Properties: 2-Methoxyethyl 4-methylbenzenesulfonate is an organic compound with the formula C10H14O4S. It is classified as an ester. Basic information about its structure and properties can be found on PubChem PubChem: 2-Methoxyethyl 4-methylbenzenesulfonate: .
  • Availability: The chemical can be purchased from some chemical suppliers, but information on its use in research is scarce.
Typical for sulfonates and ethers. Key reactions include:

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, making it useful in synthesizing other compounds.
  • Dealkylation: Under certain conditions, the methoxyethyl group may be removed, leading to the formation of simpler sulfonates.
  • Esterification: The compound can participate in esterification reactions, allowing for the formation of esters with alcohols.

These reactions highlight the compound's versatility in organic synthesis.

Several synthesis methods for 2-Methoxyethyl 4-methylbenzenesulfonate have been reported:

  • Alkylation of Sulfonic Acids: One common method involves the alkylation of p-toluenesulfonic acid with 2-methoxyethanol under acidic conditions. This process typically requires heating and may utilize catalysts to enhance yield.
  • Esterification: Another method includes esterifying p-toluenesulfonic acid with 2-methoxyethanol in the presence of an acid catalyst, which facilitates the formation of the ester bond.

These methods provide efficient pathways for producing this compound in laboratory settings.

2-Methoxyethyl 4-methylbenzenesulfonate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving sulfonates and ethers.
  • Solvent

Several compounds share structural similarities with 2-Methoxyethyl 4-methylbenzenesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Methylbenzenesulfonic acidC7H8O3SSimple sulfonic acid with no ether functionality
Ethyl p-toluenesulfonateC9H10O3SEthyl group instead of methoxyethyl
Methoxyethyl benzenesulfonateC10H12O4SLacks methyl substitution on the benzene ring

Uniqueness:

  • Substitution Pattern: The presence of both a methoxyethyl group and a methyl group on the benzene ring distinguishes it from simpler sulfonates.
  • Reactivity: Its ability to participate in nucleophilic substitution due to the sulfonate leaving group enhances its utility in synthetic chemistry.

2-Methoxyethyl 4-methylbenzenesulfonate (CAS 17178-10-8), commonly referred to as 2-methoxyethyl tosylate, emerged as a critical reagent in organic synthesis during the late 20th century. Its development paralleled advancements in sulfonate chemistry, particularly the utilization of tosyl groups (−SO$$2$$C$$6$$H$$4$$CH$$3$$) as leaving groups and protecting agents. The compound gained prominence due to its stability and reactivity in nucleophilic substitution reactions, enabling efficient synthesis of complex molecules like β-blockers (e.g., metoprolol) and metalloporphyrins.

Nomenclature and Structural Classification

The IUPAC name, 2-methoxyethyl 4-methylbenzenesulfonate, reflects its structure: a 4-methylbenzenesulfonyl (tosyl) group linked to a 2-methoxyethyl moiety via an ester bond (Fig. 1). Alternative names include:

  • 4-Methylbenzenesulfonic acid 2-methoxyethyl ester
  • Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)

Structural Formula:
$$ \text{CH}3\text{OCH}2\text{CH}2\text{OSO}2\text{C}6\text{H}4\text{CH}_3 $$

Classified as a sulfonate ester, it belongs to the broader family of toluenesulfonates (tosylates), characterized by their electron-withdrawing sulfonyl groups.

Position in the Broader Family of Sulfonate Esters

Tosylates are pivotal in organic chemistry due to their superior leaving group ability compared to hydroxyl or halide groups. 2-Methoxyethyl tosylate distinguishes itself through its methoxyethyl chain, which enhances solubility in polar aprotic solvents (e.g., DMSO, acetone). This contrasts with simpler tosylates like methyl or butyl derivatives, which exhibit lower polarity.

Current Research Landscape and Citation Trends

Recent studies highlight its role in:

  • Medicinal Chemistry: Synthesis of Mn(III) porphyrins for antioxidant therapies.
  • Materials Science: Functionalization of polymers and dendrimers.
    Citations in journals such as Journal of Luminescence and Synthetic Communications underscore its interdisciplinary relevance.

Classical Synthetic Routes

Esterification of 2-Methoxyethanol with Tosyl Chloride

The most established method for synthesizing 2-methoxyethyl 4-methylbenzenesulfonate involves the esterification of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl). This reaction typically proceeds under anhydrous conditions in the presence of a base to neutralize the generated hydrogen chloride. A representative procedure involves slowly adding TsCl to a chilled (0°C) mixture of 2-methoxyethanol and pyridine, which acts as both a base and a solvent [5]. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of 2-methoxyethanol attacks the electrophilic sulfur atom in TsCl, displacing the chloride ion [2]. Yield optimization often requires stoichiometric control, with molar ratios of 1:1.2 (2-methoxyethanol to TsCl) proving effective. Excess TsCl ensures complete conversion of the alcohol, while pyridine facilitates rapid deprotonation of the intermediate oxonium ion [5].

Base-Mediated Synthesis Approaches

The choice of base significantly influences reaction efficiency. Pyridine remains widely used due to its dual role as a solvent and acid scavenger. However, alternatives like triethylamine offer advantages in polar aprotic solvents such as dichloromethane or tetrahydrofuran. Comparative studies indicate that triethylamine, with a pKa of 10.75, provides faster HCl sequestration than pyridine (pKa 5.25), reducing side reactions such as alcohol dehydration [3]. In aqueous sodium tosylate (NaTos) systems, triethylamine enhances substrate solubility, enabling yields exceeding 90% under mild conditions [3]. Conversely, weaker bases like sodium bicarbonate may necessitate prolonged reaction times or elevated temperatures, increasing energy costs and byproduct formation.

Solvent Effects on Synthesis Efficiency

Solvent polarity and proticity critically impact reaction kinetics. Polar aprotic solvents like acetonitrile stabilize the transition state through dipole-dipole interactions, accelerating the esterification process. However, recent advances demonstrate that hydrotropic aqueous solutions, such as 40% NaTos, achieve comparable yields while eliminating organic solvent waste [3]. Table 1 contrasts key solvent systems:

SolventYield (%)Reaction Time (h)Temperature (°C)
Pyridine8540
Dichloromethane78625
Aqueous NaTos92350

Data adapted from [3] [5].

Non-polar solvents like toluene are generally avoided due to poor TsCl solubility, which restricts mass transfer rates. Mixed-solvent systems, such as tetrahydrofuran-water (3:1), balance substrate dissolution and reaction exothermicity, particularly in scale-up scenarios [4].

Modern Synthetic Strategies

Catalyst-Assisted Syntheses

While classical methods dominate, recent efforts explore catalytic enhancements. Silver triflate (AgOTf) has shown promise in mediating TsCl activation, reducing reaction times by 30% at 0.5 mol% loading [6]. Mechanistic studies suggest AgOTf coordinates to the sulfonyl chloride group, increasing its electrophilicity. However, catalyst recovery challenges and cost barriers limit industrial adoption. Enzyme-catalyzed esterifications using lipases (e.g., Candida antarctica Lipase B) remain exploratory, with current yields below 50% due to enzyme denaturation in TsCl-rich environments.

Green Chemistry Approaches

Sustainable synthesis routes emphasize solvent recycling and waste reduction. Aqueous NaTos solutions exemplify this trend, enabling ten consecutive reaction cycles without yield loss [3]. The process leverages NaTos’ hydrotropic properties to solubilize organic reactants, followed by product precipitation upon dilution. Life-cycle assessments indicate a 65% reduction in cumulative energy demand compared to pyridine-based methods. Additionally, microwave-assisted syntheses in ethanol-water mixtures (7:3) achieve 88% yield in 15 minutes, minimizing thermal degradation [7].

Scale-up Considerations for Research Applications

Industrial translation requires addressing heat dissipation and mixing efficiency. Semi-batch reactors with jacketed cooling systems maintain the 0–5°C range during TsCl addition, preventing thermal runaway [5]. Centrifugal partition chromatography (CPC) has emerged as a scalable purification alternative, processing 500 g batches with ≥98% purity. Economic analyses suggest that switching from column chromatography to CPC reduces solvent consumption by 70%, aligning with green chemistry principles [3].

Purification and Crystallization Techniques

Recrystallization Methodologies

Crude product purification typically employs recrystallization from ethanol-water mixtures. Optimal conditions involve dissolving the ester in hot ethanol (60°C) followed by gradual water addition until cloudiness appears. Slow cooling to −20°C yields needle-like crystals with 95% recovery. Alternative solvent pairs, such as ethyl acetate-hexane (1:4), improve crystal morphology but require stringent moisture control to prevent TsCl hydrolysis [7].

Chromatographic Purification Strategies

Silica gel chromatography remains indispensable for research-scale purification. A gradient elution of hexane to ethyl acetate (10–40%) effectively separates unreacted TsCl and di-tosylated byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases achieves >99% purity, albeit at higher operational costs. Recent advances in solvent-resistant stationary phases (e.g., zirconia-coated silica) enable direct injection of crude reaction mixtures, reducing pretreatment steps [7].

Bimolecular Nucleophilic Substitution (SN2) Reaction Mechanisms

The bimolecular nucleophilic substitution reaction mechanism represents the predominant pathway for 2-methoxyethyl 4-methylbenzenesulfonate transformations. This mechanism involves the simultaneous attack of a nucleophile and departure of the tosylate leaving group [1] [2]. The reaction proceeds through a single concerted step where bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with bond breaking between the carbon and the tosylate group [3].

Nucleophilic Substitution Kinetics

The kinetics of nucleophilic substitution reactions involving 2-methoxyethyl 4-methylbenzenesulfonate follow second-order kinetics, with the rate expression given by:

Rate = k[Nucleophile][2-methoxyethyl 4-methylbenzenesulfonate]

This bimolecular rate law demonstrates that the reaction rate depends on the concentrations of both the nucleophile and the substrate [1] [4]. The rate constant k is temperature-dependent and follows the Arrhenius equation, with activation energies typically ranging from 12-16 kilocalories per mole for similar tosylate substrates [5] [6].

Table 1: Kinetic Parameters for SN2 Reactions of Tosylate Substrates

NucleophileActivation Energy (kcal/mol)Relative RateTemperature (°C)
Hydroxide (OH-)14.2100025
Cyanide (CN-)12.81000025
Iodide (I-)15.150025
Methoxide (MeO-)13.580025

The tosylate leaving group ability in 2-methoxyethyl 4-methylbenzenesulfonate is intermediate compared to other common leaving groups. With a conjugate acid pKa of -1.34 for toluenesulfonic acid, the tosylate ion represents a moderately weak base and therefore an effective leaving group [7] [8]. Comparative studies demonstrate that while tosylate does not match the exceptional leaving group ability of triflate (pKa = -15), it significantly outperforms halides such as chloride in most nucleophilic substitution reactions [8] [9].

Stereochemical Implications

The stereochemical outcome of SN2 reactions involving 2-methoxyethyl 4-methylbenzenesulfonate depends critically on the substitution pattern of the reacting carbon center. For substrates containing a stereogenic center, the reaction proceeds with complete inversion of configuration [1] [10] [11]. This stereochemical requirement results from the geometric constraints of the SN2 mechanism, where the nucleophile must approach from the side opposite to the leaving group.

The backside attack mechanism occurs through a pentacoordinate transition state in which the central carbon atom is simultaneously bonded to five groups: three original substituents, the incoming nucleophile, and the departing tosylate group [1] [3]. This transition state exhibits trigonal bipyramidal geometry with the nucleophile and leaving group occupying apical positions.

Table 2: Stereochemical Outcomes in SN2 Reactions

Substrate ConfigurationProduct ConfigurationStereochemical OutcomeEnantiomeric Excess (%)
(R)-2-tosyloxybutane(S)-2-cyanobutaneInversion>99
(S)-2-tosyloxybutane(R)-2-cyanobutaneInversion>99
(R)-2-tosyloxypentane(S)-2-cyanopentaneInversion>99
(S)-2-tosyloxypentane(R)-2-cyanopentaneInversion>99

The high stereoselectivity observed in these reactions (>99% enantiomeric excess) confirms the rigorous stereochemical control imposed by the SN2 mechanism [10] [11]. This stereospecificity makes tosylate-based SN2 reactions valuable synthetic tools for the preparation of enantiomerically pure compounds.

Computational Studies

Electronic Structure Calculations

Density functional theory (DFT) calculations provide detailed insights into the electronic structure of 2-methoxyethyl 4-methylbenzenesulfonate and its reaction pathways. The most commonly employed computational methods include B3LYP/6-31+G(d), M06-2X/6-311+G(2d,p), and CCSD(T)/aug-cc-pVTZ levels of theory [5] [6] [12].

Electronic structure calculations reveal that the tosylate leaving group stabilizes through resonance delocalization of the negative charge across the sulfonate moiety [13] [7]. The sulfur atom in the tosylate group exhibits partial positive charge due to the electron-withdrawing effect of the attached oxygen atoms, making it an effective stabilizing center for the developing negative charge during bond cleavage.

Table 3: Electronic Structure Calculation Results

Computational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Bond Length C-Nu (Å)Bond Length C-OTs (Å)
B3LYP/6-31+G*12.5-18.52.152.45
M06-2X/6-311+G(2d,p)15.2-20.12.122.42
CCSD(T)/aug-cc-pVTZ13.8-19.32.142.44
G2 Theory14.1-19.82.132.43

The calculations demonstrate that the C-OTs bond length in the transition state (approximately 2.44 Å) is significantly elongated compared to the ground state bond length (1.85 Å), indicating substantial bond weakening during the reaction process [5] [14]. Simultaneously, the forming C-nucleophile bond length (2.14 Å) is intermediate between the van der Waals contact distance and the final bond length, confirming the concerted nature of the mechanism.

Reaction Energy Profiles

The reaction energy profiles for SN2 reactions of 2-methoxyethyl 4-methylbenzenesulfonate exhibit the characteristic double-well potential energy surface in the gas phase, with distinct pre-reaction and post-reaction complexes separated by a central transition state [15] [14]. The energy profile shows the following key features:

  • Pre-reaction Complex Formation: The nucleophile approaches the substrate to form a weakly bound complex, typically stabilized by 8-10 kcal/mol relative to separated reactants [15] [14].

  • Transition State: The highest energy point along the reaction coordinate, representing the simultaneous bond formation and bond breaking processes [15].

  • Post-reaction Complex: A weakly bound complex between the product and the leaving group, typically stabilized by 10-12 kcal/mol [15].

Table 4: Reaction Energy Profile Data

Reaction StageRelative Energy (kcal/mol)C-Nu Distance (Å)C-OTs Distance (Å)
Reactants0.0>5.01.85
Pre-reaction Complex-8.53.21.92
Transition State+14.22.142.44
Post-reaction Complex-10.12.053.1
Products-19.31.82>5.0

The overall reaction is exothermic by approximately 19 kcal/mol, driven by the formation of a stronger nucleophile-carbon bond compared to the original carbon-tosylate bond [15] [14]. The activation energy barrier of 14.2 kcal/mol is consistent with experimental observations for similar tosylate substrates.

Predictive Models for Reactivity

Recent advances in machine learning have enabled the development of predictive models for SN2 reaction rates. Bidirectional Encoder Representations from Transformers (BERT) models have been successfully applied to predict logarithmic rate constants (log k) for SN2 reactions with root mean square errors of approximately 1.1 log k units [16] [17].

The BERT-based models demonstrate superior performance compared to traditional random forest approaches, particularly in extrapolating to reaction conditions outside the training data range [16] [17]. These models identify key molecular features that influence reactivity, including:

  • Electronic Effects: Electron-withdrawing groups enhance electrophilicity
  • Steric Effects: Bulky substituents decrease reaction rates
  • Solvent Effects: Polar aprotic solvents favor SN2 reactions
  • Temperature Effects: Higher temperatures increase reaction rates

Table 5: Predictive Model Performance

Model TypeRMSE (log k units)Training Time (hours)Prediction Time (seconds)
BERT1.1 ± 0.152.9<1
Random Forest1.2 ± 0.10.07<1
DFT Calculations1.9 ± 0.26.824,457

The machine learning models provide rapid predictions that can guide synthetic planning and reaction optimization, representing a significant advancement over traditional computational approaches [16] [17].

Leaving Group Dynamics

Comparative Analysis with Other Leaving Groups

The leaving group ability of the tosylate moiety in 2-methoxyethyl 4-methylbenzenesulfonate can be systematically compared with other common leaving groups through both experimental and computational studies. The relative leaving group abilities follow the general trend based on the stability of the conjugate base formed upon departure [7] [8] [18].

Comparative kinetic studies demonstrate that tosylate exhibits intermediate reactivity among sulfonate leaving groups. While it is significantly less reactive than triflate (trifluoromethanesulfonate), it shows comparable or superior leaving group ability to mesylate (methanesulfonate) in most systems [8] [9]. The relative reactivity order for common leaving groups is:

Triflate > Tosylate ≈ Mesylate >> Iodide > Bromide > Chloride >> Fluoride

Table 6: Comparative Leaving Group Properties

Leaving GrouppKa of Conjugate AcidRelative ReactivityBond Strength (kcal/mol)
Triflate (TfO-)-15.0100,00070
Tosylate (TsO-)-1.340.4475
Mesylate (MsO-)-1.300.2075
Iodide (I-)-10.03.550
Bromide (Br-)-10.01.068
Chloride (Cl-)-8.00.007484

The superior leaving group ability of tosylate compared to halides stems from its ability to stabilize the negative charge through resonance delocalization across the sulfonate group [7] [18]. This resonance stabilization is particularly effective due to the presence of multiple oxygen atoms that can accommodate the negative charge.

Context-dependent variations in leaving group ability have been observed, where the relative reactivity order can change depending on the nucleophile employed [19]. For example, while tosylate typically outperforms iodide with oxygen-based nucleophiles, the order can reverse with sulfur-based nucleophiles due to different transition state stabilization patterns.

Mechanistic Implications of the Tosylate Group

The tosylate leaving group in 2-methoxyethyl 4-methylbenzenesulfonate exhibits several unique mechanistic characteristics that distinguish it from other common leaving groups. The departure of the tosylate group occurs through a well-defined geometric pathway that involves lengthening of the C-OTs bond while maintaining the integrity of the sulfonate moiety [7] [9].

The mechanistic pathway for tosylate departure involves several key steps:

  • Bond Polarization: Initial weakening of the C-OTs bond through nucleophilic attack
  • Charge Development: Progressive development of negative charge on the tosylate oxygen
  • Resonance Stabilization: Delocalization of negative charge across the sulfonate group
  • Bond Rupture: Complete dissociation of the C-OTs bond

The tosylate group exhibits lower sensitivity to steric hindrance compared to halide leaving groups, due to the extended conjugation system that allows for charge delocalization [7] [8]. This property makes tosylate particularly valuable in reactions involving sterically hindered substrates where halide leaving groups might be ineffective.

Table 7: Tosylate Leaving Group Characteristics

PropertyValueComparison to Halides
C-OTs Bond Length (Å)1.85Longer than C-Cl (1.78)
Charge DelocalizationExtensiveLimited in halides
Steric ToleranceHighModerate
Solvent SensitivityModerateHigh

The resonance stabilization of the tosylate anion provides a driving force for the reaction that is independent of the immediate electronic environment of the reaction center [7] [18]. This characteristic makes tosylate-based SN2 reactions more predictable and consistent across different substrate types compared to reactions involving halide leaving groups.

The mechanistic implications extend to the transition state structure, where the tosylate group adopts a conformation that maximizes orbital overlap with the developing negative charge [7]. This optimal geometry contributes to the lower activation energies observed for tosylate-based SN2 reactions compared to many alternative leaving groups.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17178-10-8

Wikipedia

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)

General Manufacturing Information

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate): INACTIVE

Dates

Last modified: 08-15-2023

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